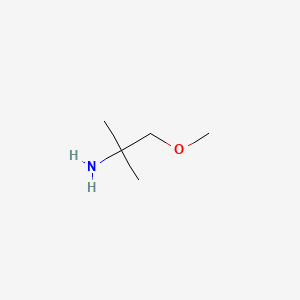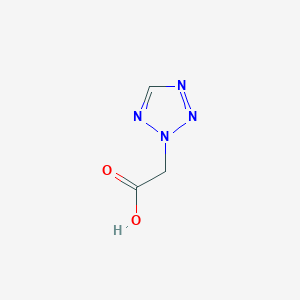
3-Ethoxysalicylaldéhyde
Vue d'ensemble
Description
3-Ethoxysalicylaldehyde is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Ethoxysalicylaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133446. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Ethoxysalicylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxysalicylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Le 3-Ethoxysalicylaldéhyde a été étudié pour ses activités antivirales potentielles. Des prédictions in silico suggèrent que des dérivés de ce composé pourraient être actifs contre plusieurs protéines du SRAS-CoV-2 . L’activité la plus marquée a été révélée pour la protéine non structurale 3 (Nsp3_range 207–379-MES) .
Synthèse de la base de Schiff
Ce composé est utilisé dans la synthèse de bases de Schiff, qui sont des classes vitales de composés organiques. Un grand nombre de complexes métalliques de bases de Schiff ont été rapportés avec diverses méthodes d’activation des petites molécules .
Préparation de ligands de type Salen
Le this compound est utile pour la préparation de ligands de type Salen substitués . Ces ligands ont un large éventail d’applications en chimie de coordination et en catalyse.
Conversion mécanochimique
Le composé a été utilisé dans des processus de conversion mécanochimique sans solvant. Cela implique le broyage conjoint du this compound avec des amines aromatiques primaires pour produire les bases de Schiff correspondantes . Cette méthode est considérée comme verte et durable, car elle est à la fois sans solvant et moins énergivore que les réactions en solution standard .
Étude des caractéristiques électroniques
Les caractéristiques électroniques du this compound ont été étudiées à l’aide de calculs basés sur la théorie de la fonctionnelle de la densité (DFT) . Ces études peuvent fournir des informations précieuses sur les propriétés et les applications potentielles du composé.
Analyse de la structure cristalline
Une analyse de la surface de Hirshfeld du this compound a révélé que les contacts réciproques H⋅⋅⋅X (X = H, C, O) sont les plus dominants dans les structures cristallines de l’aldéhyde . Cette information peut être utile pour comprendre les interactions intermoléculaires du composé et ses propriétés à l’état solide.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-Ethoxysalicylaldehyde are proteins of the SARS-CoV-2 virus, specifically the Nonstructural protein 3 (Nsp3_range 207–379-MES) . These proteins play a crucial role in the replication and transcription of the virus.
Mode of Action
3-Ethoxysalicylaldehyde interacts with its targets through the formation of Schiff base ligands . This interaction involves a condensation reaction with trans-1,2-diaminocyclohexane, leading to the formation of substituted salen-type Schiff base ligands . This interaction can result in changes to the structure and function of the target proteins, potentially inhibiting their activity .
Biochemical Pathways
The biochemical pathways affected by 3-Ethoxysalicylaldehyde are primarily those involved in the replication and transcription of the SARS-CoV-2 virus . By interacting with key viral proteins, this compound can potentially disrupt these pathways and inhibit viral replication.
Pharmacokinetics
In silico tools such as swissadme and protox-ii have been used to predict these properties . These predictions can provide insights into the compound’s bioavailability and potential toxicity.
Result of Action
The result of 3-Ethoxysalicylaldehyde’s action is the potential inhibition of SARS-CoV-2 replication . By forming Schiff base ligands with key viral proteins, this compound can disrupt the normal function of these proteins and inhibit the virus’s ability to replicate.
Analyse Biochimique
Biochemical Properties
3-Ethoxysalicylaldehyde plays a significant role in various biochemical reactions. It is commonly used in the preparation of Schiff base ligands through condensation reactions with amines . These Schiff base ligands can interact with metal ions, forming complexes that are crucial in catalysis and biological systems. The compound interacts with enzymes and proteins, often forming coordination complexes that can influence enzyme activity and protein function .
Cellular Effects
3-Ethoxysalicylaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that 3-Ethoxysalicylaldehyde can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are critical for cell growth and apoptosis . Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, 3-Ethoxysalicylaldehyde exerts its effects through several mechanisms. It can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biomolecules . The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . Furthermore, 3-Ethoxysalicylaldehyde can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethoxysalicylaldehyde can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 3-Ethoxysalicylaldehyde can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of 3-Ethoxysalicylaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme modulation . At higher doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
3-Ethoxysalicylaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with cofactors and other enzymes is essential for its metabolic activity and biological effects .
Transport and Distribution
Within cells and tissues, 3-Ethoxysalicylaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its activity and function . For example, its distribution in the liver and kidneys is crucial for its metabolism and excretion .
Subcellular Localization
3-Ethoxysalicylaldehyde’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
3-ethoxy-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQBYHLLIJGMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060083 | |
| Record name | Benzaldehyde, 3-ethoxy-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-88-6 | |
| Record name | 3-Ethoxysalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Ethylvanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxysalicylaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-ethoxy-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 3-ethoxy-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxysalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ETHYLVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4H48MKNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Ethoxysalicylaldehyde?
A1: 3-Ethoxysalicylaldehyde has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: What spectroscopic techniques are typically used to characterize 3-Ethoxysalicylaldehyde and its derivatives?
A2: Researchers commonly employ a suite of spectroscopic methods to elucidate the structural features of 3-Ethoxysalicylaldehyde and its derivatives. These include:
- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule, such as the characteristic stretching vibrations of C=O, O-H, and C-N bonds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Offers detailed insights into the structure and connectivity of atoms within the molecule, helping to confirm the formation of Schiff base ligands and their complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, providing information about the coordination environment of metal ions in complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How is 3-Ethoxysalicylaldehyde used to synthesize Schiff base ligands?
A3: 3-Ethoxysalicylaldehyde serves as a key precursor for constructing Schiff base ligands. It readily undergoes condensation reactions with various diamines, resulting in the formation of these ligands with N2O2 donor sets. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the characteristic structural features of Schiff base ligands derived from 3-Ethoxysalicylaldehyde?
A4: Schiff bases derived from 3-Ethoxysalicylaldehyde possess distinct structural features:
- Tetradentate Nature: They contain two imine nitrogen atoms and two phenolic oxygen atoms capable of coordinating with metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Planar or Near-Planar Geometry: The N2O2 donor set often resides in a plane, facilitating the formation of stable metal complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Hydrogen Bonding Capabilities: The presence of phenolic hydroxyl groups allows for the formation of intramolecular hydrogen bonds, influencing the ligand's conformation and coordination behavior. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What types of metal complexes are commonly formed with 3-Ethoxysalicylaldehyde-derived Schiff base ligands?
A5: The N2O2 donor set in these Schiff base ligands readily coordinates with a wide range of metal ions, including:
- Transition Metals: Cu(II), Ni(II), Co(II), Fe(III), Zn(II), and others. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Lanthanides: Gd(III), Tb(III), Dy(III), and other lanthanide ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Actinides: Uranyl (UVIO2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: What are the potential applications of metal complexes derived from 3-Ethoxysalicylaldehyde-based Schiff bases?
A6: The diverse coordination chemistry and structural tunability of these metal complexes make them promising candidates for various applications, including:
- Catalysis: Researchers are exploring their use as homogeneous catalysts in oxidation reactions, such as sulfoxidation and benzyl alcohol oxidation. [, ]
- Antimicrobial Agents: Several studies have demonstrated the promising antibacterial and antifungal activities of these compounds, suggesting their potential use in developing novel therapeutics. [, , , ]
- Luminescent Materials: The luminescent properties of some metal complexes, particularly those containing lanthanide ions, make them attractive for potential applications in sensors and display devices. []
Q7: Are there any examples of using 3-Ethoxysalicylaldehyde derivatives in electrochemical applications?
A7: Yes, a study employed a glassy carbon electrode modified with a composite of a cobalt complex, synthesized using a 3-Ethoxysalicylaldehyde-derived Schiff base ligand, and multi-walled carbon nanotubes. This modified electrode demonstrated good peak resolution and sub-micromolar detection limits for ascorbic acid and dopamine, showcasing its potential for electrochemical sensing applications. [, ]
Q8: Can 3-Ethoxysalicylaldehyde be utilized in more sustainable synthetic approaches?
A8: Yes, recent research highlights the successful implementation of solvent-free mechanochemical methods for synthesizing Schiff base ligands using 3-Ethoxysalicylaldehyde. This approach aligns with green chemistry principles, reducing solvent consumption and waste generation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)






